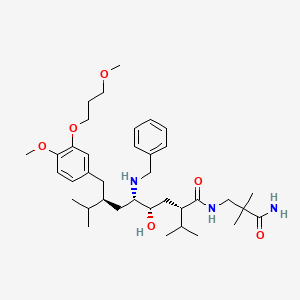
2-Acetamido-2-deoxy-4-O-(b-D-galactopyranosyl)-6-sulfo-D-glucopyranose sodium salt
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Acetamido-2-deoxy-4-O-(b-D-galactopyranosyl)-6-sulfo-D-glucopyranose sodium salt is a biomedical compound known for its role in various biological processes. It is a derivative of N-acetyllactosamine and is characterized by the presence of a sulfo group at the 6th position of the glucopyranose ring. This compound is significant in the study of cell adhesion, signaling, and inflammation.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-Acetamido-2-deoxy-4-O-(b-D-galactopyranosyl)-6-sulfo-D-glucopyranose sodium salt involves multiple steps. The process typically starts with the protection of hydroxyl groups followed by the introduction of the sulfo group. The key steps include:
Protection of Hydroxyl Groups: Using protecting groups like acetyl or benzyl to protect the hydroxyl groups.
Glycosylation: Coupling of the protected glucosamine with galactose derivatives.
Sulfonation: Introduction of the sulfo group at the 6th position using reagents like sulfur trioxide-pyridine complex.
Deprotection: Removal of the protecting groups to yield the final product.
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up and optimized for higher yields and purity. Techniques such as high-performance liquid chromatography (HPLC) are used for purification.
Analyse Chemischer Reaktionen
Types of Reactions
2-Acetamido-2-deoxy-4-O-(b-D-galactopyranosyl)-6-sulfo-D-glucopyranose sodium salt undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like periodate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride.
Substitution: The sulfo group can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions
Oxidation: Periodate in aqueous solution.
Reduction: Sodium borohydride in methanol.
Substitution: Various nucleophiles in the presence of catalysts.
Major Products
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Formation of alcohols.
Substitution: Formation of derivatives with different functional groups.
Wissenschaftliche Forschungsanwendungen
2-Acetamido-2-deoxy-4-O-(b-D-galactopyranosyl)-6-sulfo-D-glucopyranose sodium salt has numerous applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex carbohydrates.
Biology: Studied for its role in cell adhesion and signaling.
Medicine: Investigated for its potential in treating inflammatory conditions due to its ability to inhibit pro-inflammatory cytokines.
Industry: Utilized in the development of polymer-based drug delivery systems.
Wirkmechanismus
The compound exerts its effects by interacting with specific molecular targets and pathways. It inhibits pro-inflammatory cytokines in human bronchial epithelial cell lines, which may be helpful in treating inflammatory conditions. The presence of the sulfo group enhances its binding affinity to certain receptors and enzymes involved in inflammation and cell signaling.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-Acetamido-2-deoxy-4-O-(b-D-galactopyranosyl)-D-glucopyranose: Lacks the sulfo group, making it less effective in certain biological processes.
2-Acetamido-2-deoxy-4-O-(b-D-galactopyranosyl)-D-mannopyranose: Different stereochemistry, leading to different biological activities.
Uniqueness
The presence of the sulfo group at the 6th position of the glucopyranose ring makes 2-Acetamido-2-deoxy-4-O-(b-D-galactopyranosyl)-6-sulfo-D-glucopyranose sodium salt unique. This modification enhances its stability, bioavailability, and binding affinity, making it more effective in biomedical applications.
Eigenschaften
Molekularformel |
C14H25NNaO14S+ |
|---|---|
Molekulargewicht |
486.4 g/mol |
IUPAC-Name |
sodium;[(2R,3R,4S,5S)-5-acetamido-4,6-dihydroxy-3-[(2S,3R,4S,5R,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]-hydroxymethanesulfonic acid |
InChI |
InChI=1S/C14H25NO14S.Na/c1-3(17)15-5-7(19)10(11(28-12(5)22)13(23)30(24,25)26)29-14-9(21)8(20)6(18)4(2-16)27-14;/h4-14,16,18-23H,2H2,1H3,(H,15,17)(H,24,25,26);/q;+1/t4-,5+,6+,7+,8+,9-,10-,11-,12?,13?,14+;/m1./s1 |
InChI-Schlüssel |
FMHZMRJBNRDDPI-OBSSODGTSA-N |
Isomerische SMILES |
CC(=O)N[C@H]1[C@@H]([C@H]([C@@H](OC1O)C(O)S(=O)(=O)O)O[C@H]2[C@@H]([C@H]([C@H]([C@H](O2)CO)O)O)O)O.[Na+] |
Kanonische SMILES |
CC(=O)NC1C(C(C(OC1O)C(O)S(=O)(=O)O)OC2C(C(C(C(O2)CO)O)O)O)O.[Na+] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![Carbamic acid, N-[(1R)-1-methyl-2-(methylthio)ethyl]-, 1,1-dimethylethyl ester](/img/structure/B11826469.png)


![1-Chlorodibenzo[b,f][1,4]thiazepine](/img/structure/B11826489.png)

![tert-butyl (5S,6R)-5-(((benzyloxy)carbonyl)amino)-3-cyano-7-azabicyclo[4.1.0]hept-1-ene-7-carboxylate](/img/structure/B11826499.png)

![1-[(2R,3R,4S,5S)-3-fluoro-4-hydroxy-5-(iodomethyl)oxolan-2-yl]pyrimidine-2,4-dione](/img/structure/B11826502.png)


![(3S,8R,9S,10R,13S,14S)-10,13-dimethyl-17-(((trifluoromethyl)sulfonyl)oxy)-2,3,4,7,8,9,10,11,12,13,14,15-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl formate](/img/structure/B11826530.png)



